molecular formula C13H11NO3 B12106744 2-(3-Methylphenoxy)nicotinic acid

2-(3-Methylphenoxy)nicotinic acid

Cat. No.: B12106744
M. Wt: 229.23 g/mol
InChI Key: BLRPUKYQMPSEQX-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)nicotinic acid is an organic compound with the molecular formula C13H11NO3 It is a derivative of nicotinic acid, where a 3-methylphenoxy group is attached to the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenoxy)nicotinic acid typically involves the reaction of 3-methylphenol with nicotinic acid derivatives. One common method is the esterification of nicotinic acid followed by nucleophilic substitution with 3-methylphenol. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of nicotinic acid derivatives, including this compound, can involve more efficient and scalable methods. These methods may include catalytic processes and the use of continuous flow reactors to optimize yield and purity. The choice of catalysts and reaction conditions can vary depending on the desired scale and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenoxy)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted phenoxy derivatives.

Scientific Research Applications

2-(3-Methylphenoxy)nicotinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways and its effects on disease models.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Trifluoromethylphenoxy)nicotinic acid: Similar in structure but with a trifluoromethyl group instead of a methyl group.

    2-(3-Chlorophenoxy)nicotinic acid: Contains a chlorophenoxy group, leading to different chemical and biological properties.

    2-(3-Bromophenoxy)nicotinic acid: Similar structure with a bromophenoxy group, affecting its reactivity and applications.

Uniqueness

2-(3-Methylphenoxy)nicotinic acid is unique due to the presence of the 3-methylphenoxy group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in certain chemical syntheses and research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

2-(3-methylphenoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C13H11NO3/c1-9-4-2-5-10(8-9)17-12-11(13(15)16)6-3-7-14-12/h2-8H,1H3,(H,15,16)

InChI Key

BLRPUKYQMPSEQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C=CC=N2)C(=O)O

Origin of Product

United States

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